5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide
Overview
Description
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It was first synthesized in 1962 and has since become one of the most widely prescribed diuretics in the world. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.
Mechanism of Action
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. It does this by blocking the Na+/K+/2Cl- co-transporter in the ascending loop of Henle, which is responsible for reabsorbing these ions. This results in a decrease in the osmotic gradient in the medulla, leading to increased water excretion.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the inhibition of sodium and chloride ion reabsorption in the kidneys, increased urine output, decreased fluid retention, and decreased blood pressure. It has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide has several advantages for use in laboratory experiments, including its well-established mechanism of action, its potency, and its availability. However, it also has some limitations, including its potential for causing electrolyte imbalances and its potential for interacting with other drugs.
Future Directions
There are several potential future directions for research on 5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide. One area of interest is its potential use in the treatment of acute lung injury and acute respiratory distress syndrome. Additionally, there is ongoing research into the development of new diuretic drugs with improved efficacy and fewer side effects. Finally, there is interest in understanding the molecular mechanisms underlying the effects of this compound on the kidney and other organs.
Scientific Research Applications
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide has been extensively studied for its diuretic effects and has been shown to be effective in treating a variety of conditions, including congestive heart failure, liver cirrhosis, and kidney disease. It has also been used in the treatment of hypertension and hyperkalemia. Additionally, this compound has been investigated for its potential use in the treatment of acute lung injury and acute respiratory distress syndrome.
properties
IUPAC Name |
5-(furan-2-yl)-2,4,4-trimethyl-1,3-dioxidoimidazole-1,3-diium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-11(13)9(8-5-4-6-15-8)10(2,3)12(7)14/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTZUZJLMINLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(C(=[N+]1[O-])C2=CC=CO2)(C)C)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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